2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS and its molecular weight is 422.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to interact with its target .
Result of Action
The compound’s action results in significant inhibition of cell growth in several cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Biochemical Analysis
Biochemical Properties
Enzyme Interactions: This compound interacts with several enzymes, including acetylcholinesterase (AchE). AchE hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. Reduced AchE activity affects nerve pulse transmission, leading to behavioral changes and impaired movement .
Cellular Effects
Cell Signaling Pathways and Gene Expression: Explore how this compound influences cell function by modulating cell signaling pathways and gene expression. Investigate its effects on cellular metabolism and other cellular processes .
Molecular Mechanism
Binding Interactions and Gene Expression: Describe the molecular mechanism of action. Does it bind to specific biomolecules? Does it inhibit or activate enzymes? How does it alter gene expression? These questions are crucial for understanding its effects .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: In laboratory studies, assess the compound’s stability over time. Investigate any long-term effects on cellular function observed in vitro or in vivo. Does it degrade, and how does this impact its efficacy?
Dosage Effects in Animal Models
Thresholds and Toxicity: Study the effects of different dosages in animal models. Identify threshold effects and any toxic or adverse reactions at high doses. This information is essential for potential therapeutic applications .
Metabolic Pathways
Enzymes and Cofactors: Explore the metabolic pathways involving this compound. Which enzymes and cofactors does it interact with? Does it affect metabolic flux or metabolite levels?
Transport and Distribution
Cellular Localization: Investigate how the compound is transported and distributed within cells and tissues. Does it interact with specific transporters or binding proteins? How does its localization impact its function?
Subcellular Localization
Targeting Signals and Modifications: Describe the subcellular localization of the compound. Are there targeting signals or post-translational modifications that direct it to specific compartments or organelles? Understanding its localization is crucial for assessing its activity .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-14-3-8-18(11-15(14)2)25-21(28)13-29-22-20-12-19(26-27(20)10-9-24-22)16-4-6-17(23)7-5-16/h3-12H,13H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLYQDPMNAXZEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.